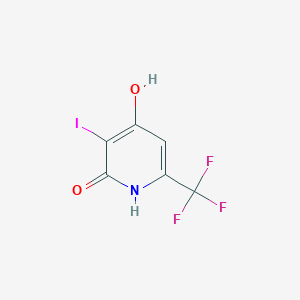

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-hydroxy-3-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO2/c7-6(8,9)3-1-2(12)4(10)5(13)11-3/h1H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEDSMRHZDICIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1O)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215667 | |

| Record name | 4-Hydroxy-3-iodo-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228898-53-0 | |

| Record name | 4-Hydroxy-3-iodo-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228898-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-iodo-6-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology Overview:

- Starting Material: Pyridine derivatives, especially those bearing activating groups such as hydroxyl or trifluoromethyl groups.

- Key Reactions: Electrophilic iodination, hydroxylation, and trifluoromethylation.

Process Steps:

- Iodination: Conducted via electrophilic substitution using iodine sources such as iodine monochloride or iodine in the presence of oxidants like hydrogen peroxide or N-iodosuccinimide (NIS). The position of iodine substitution (at C-3) is directed by existing substituents on the pyridine ring.

- Hydroxylation: Achieved through oxyfunctionalization using oxidizing agents or catalytic systems, often under mild conditions to selectively hydroxylate at the 2- or 4-position.

- Trifluoromethylation: Typically performed via radical or nucleophilic pathways, employing reagents like trifluoromethyl iodide or Togni's reagent under catalytic conditions, often with copper or rhodium catalysts.

Research Findings:

- A patent (US6307054B1) describes the synthesis of hydroxypyridines via heating pyridine derivatives with specific reagents, which can be adapted for hydroxylation at desired positions.

- Recent advances include metal-catalyzed C-H activation methods allowing regioselective trifluoromethylation and halogenation, which are suitable for introducing the trifluoromethyl group at the 6-position.

Halogenation Followed by Nucleophilic Substitution

This classical approach involves initial halogenation of pyridine, followed by selective substitution to introduce hydroxyl and iodine groups.

Stepwise Procedure:

- Step 1: Iodination of pyridine at the 3-position using iodine and an oxidant such as hydrogen peroxide or iodine monochloride, under controlled temperature to prevent over-iodination.

- Step 2: Hydroxylation at the 2- or 4-position using hydroxide ions or catalytic oxyfunctionalization, often under basic or oxidative conditions.

- Step 3: Introduction of the trifluoromethyl group at the 6-position via nucleophilic trifluoromethylation, employing reagents like trifluoromethyl iodide or Togni's reagent in the presence of copper catalysts.

Data Table:

Recent advances utilize transition metal catalysis, particularly rhodium, copper, or palladium, to activate specific C-H bonds on pyridine, enabling regioselective introduction of functional groups.

Example:

- Rhodium(III)-catalyzed hydroxylation of pyridine derivatives to obtain hydroxypyridines.

- Copper-catalyzed trifluoromethylation at specific positions on pyridine rings.

Research Findings:

- Chen et al. demonstrated Rh(III)-catalyzed C-H functionalization to synthesize fluorinated pyridines, which can be adapted for trifluoromethyl groups at the 6-position.

- Zhang et al. reported Cu-catalyzed cyclization reactions for pyridine derivatives, facilitating selective substitution patterns.

Sequential Multi-Step Synthesis Strategy

A practical route involves sequential steps:

Data Table:

Notes on Reaction Conditions and Optimization

- Temperature Control: Critical during halogenation and trifluoromethylation to prevent overreaction or formation of side products.

- Catalyst Selection: Copper and rhodium catalysts have shown high regioselectivity and yields.

- Purification: Typically via column chromatography or recrystallization, with characterization by NMR, MS, and IR to confirm structure.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring with hydroxyl and trifluoromethyl substituents, which contribute to its chemical reactivity and biological activity. Its molecular formula is C7H5F3I2N2O2, with a molecular weight of approximately 357.03 g/mol. The presence of iodine and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine has been investigated for its potential as an antibacterial agent. The compound's structural features allow it to interact with bacterial enzymes, inhibiting their function.

Case Study: Antibacterial Activity

- In vitro studies demonstrated that the compound exhibits significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacterial cells.

Agricultural Chemistry

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. This makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.

Case Study: Herbicidal Efficacy

- Field trials indicated that formulations containing this compound effectively reduced weed populations while maintaining crop yields. The compound's selectivity is attributed to its differential uptake by plant species.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | |

| Antibacterial | Escherichia coli | Inhibition of metabolic pathways | |

| Herbicidal | Various weed species | Reduced growth |

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Similarities and Differences

Key analogs are compared below based on substituent patterns and functional groups (Table 1).

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and its analogs (e.g., 3-nitro derivative) enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Halogen Substitution : The iodine in the target compound contrasts with bromine in CAS 749875-09-0, affecting reactivity (iodine’s lower electronegativity and larger atomic radius) .

- Hydroxyl vs. Alkoxy Groups : Ethoxy in CAS 116579-43-2 reduces polarity compared to hydroxyl groups, impacting solubility .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Hydroxyl groups in the target compound likely increase solubility in polar solvents compared to ethoxy or methyl analogs.

- Trifluoromethyl and iodo substituents may lower melting points due to disrupted crystal packing .

Biological Activity

Overview

2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features, which include hydroxyl and iodine substituents. These features lend the compound versatility in various biological applications, particularly in medicinal chemistry and agrochemicals. Its molecular formula is C7H5F3I2N2O2, and it has been identified as a potential building block for synthesizing pharmaceuticals and bioactive agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. This mechanism is crucial for its applications in drug development and agrochemical formulations .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. The compound's structure allows it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents.

Cytotoxicity

The compound has also been tested for cytotoxic effects on cancer cell lines. Preliminary results suggest that it exhibits moderate cytotoxicity against MCF-7 breast cancer cells, indicating potential as an anti-cancer agent. The IC50 values observed in these studies provide insight into its efficacy compared to standard chemotherapeutics .

Enzyme Inhibition

Inhibition studies have shown that this compound can modulate the activity of several enzymes. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to interfere with these enzymes can contribute to its anti-inflammatory properties and suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Biological Activity Summary

| Activity Type | Target/Effect | Observed IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 15 - 30 | |

| Cytotoxicity | MCF-7 breast cancer cells | 20 | |

| Enzyme Inhibition | COX-1 and COX-2 | 10 - 25 |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Impact on Activity | Reference |

|---|---|---|

| Hydroxyl Group | Enhances solubility | |

| Iodine Atom | Increases binding affinity | |

| Trifluoromethyl Group | Improves lipophilicity |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of Gram-positive bacteria at concentrations ranging from 15 to 30 µM. This study highlights the compound's potential as a lead structure for developing new antibiotics.

- Cytotoxicity Assessment : In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 20 µM. This suggests that further optimization could enhance its anticancer properties.

- Enzyme Interaction Study : Research investigating the enzyme inhibition profile showed that the compound effectively inhibited COX enzymes with IC50 values between 10 and 25 µM, indicating its potential role as an anti-inflammatory agent.

Q & A

Basic: What are the key challenges in synthesizing 2,4-Dihydroxy-3-iodo-6-(trifluoromethyl)pyridine, and how can they be addressed methodologically?

The synthesis of polyhalogenated pyridines like this compound often requires precise control over regioselectivity and stability of intermediates. A common challenge is introducing iodine at the 3-position without overhalogenation. Methodological approaches include:

- Stepwise halogenation : Begin with trifluoromethyl introduction via nucleophilic substitution (e.g., using CF₃Cu or CF₃SiMe₃) on a pre-functionalized pyridine ring .

- Iodination optimization : Use iodine monochloride (ICl) in acetic acid under controlled temperatures (0–25°C) to minimize side reactions .

- Protecting hydroxyl groups : Temporarily protect the 2- and 4-hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted oxidation during iodination .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Contradictions in NMR data often arise from solvent effects, tautomerism, or paramagnetic impurities. To address this:

- Variable Temperature NMR : Perform experiments across a temperature range (e.g., −20°C to 80°C) to identify tautomeric equilibria involving hydroxyl groups .

- Solvent standardization : Compare spectra in deuterated DMSO and CDCl₃ to isolate solvent-induced shifts. For example, hydroxyl proton signals in DMSO-d₆ appear downfield (~10–12 ppm) .

- DFT calculations : Use density functional theory (e.g., B3LYP/6-31G*) to predict chemical shifts and correlate with experimental data .

Basic: What characterization techniques are critical for confirming the structure of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₄F₃INO₂) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly the positions of iodine and hydroxyl groups .

- FT-IR spectroscopy : Identify hydroxyl stretches (broad peaks ~3200 cm⁻¹) and trifluoromethyl vibrations (1250–1100 cm⁻¹) .

Advanced: What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine substituent makes this compound a candidate for cross-coupling, but hydroxyl groups may deactivate catalysts. Strategies include:

- Protection/deprotection : Use TBDMS-protected derivatives to mask hydroxyl groups, enabling palladium-catalyzed coupling .

- Catalyst selection : Employ Pd(PPh₃)₄ with SPhos ligand in THF/water to enhance stability of the iodo-pyridine intermediate .

- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 80% yield in 30 minutes at 120°C) .

Basic: How does the electronic nature of the trifluoromethyl group influence the compound’s chemical behavior?

The –CF₃ group is strongly electron-withdrawing, which:

- Deactivates the pyridine ring : Reduces electrophilic substitution but enhances meta-directing effects for halogenation .

- Increases acidity of hydroxyl groups : The 2- and 4-hydroxyl protons exhibit pKa values ~6–8, making them prone to deprotonation in basic conditions .

- Stabilizes intermediates : Facilitates radical or SNAr mechanisms in substitution reactions .

Advanced: What are the applications of this compound in medicinal chemistry, and how can its bioactivity be systematically evaluated?

- Kinase inhibition : The iodine and hydroxyl groups can chelate metal ions in kinase active sites. Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Antimicrobial studies : Test against Gram-positive/negative bacteria (MIC assays) with structural analogs to establish SAR .

- Metabolic stability : Use liver microsome models (e.g., human/rat) to assess oxidative degradation, focusing on hydroxyl group glucuronidation .

Basic: What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential iodine vapor release .

- Waste disposal : Neutralize acidic hydroxyl groups with sodium bicarbonate before disposal .

- Storage : Keep in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative degradation .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity and stability?

- Molecular docking : Predict binding affinities to biological targets (e.g., AutoDock Vina) by modeling interactions between the iodine atom and hydrophobic protein pockets .

- Reactivity indices : Calculate Fukui indices to identify sites prone to electrophilic/nucleophilic attack .

- Degradation pathways : Use Gaussian-based transition-state modeling to anticipate hydrolytic or photolytic breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.